molecular formula C18H18N2O B1398727 3-(Dibenzylamino)oxetane-3-carbonitrile CAS No. 1021393-00-9

3-(Dibenzylamino)oxetane-3-carbonitrile

Cat. No.: B1398727
CAS No.: 1021393-00-9
M. Wt: 278.3 g/mol
InChI Key: ACAWKDAFHOUZKV-UHFFFAOYSA-N
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Description

3-(Dibenzylamino)oxetane-3-carbonitrile is a chemical compound characterized by its unique molecular structure, which includes a dibenzylamino group attached to an oxetane ring with a carbonitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibenzylamino)oxetane-3-carbonitrile typically involves multiple steps, starting with the reaction of dibenzylamine with suitable precursors to form the oxetane ring. One common method includes the cyclization of a linear precursor containing the dibenzylamino group under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process may also include purification steps to isolate the compound from by-products and unreacted starting materials. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Dibenzylamino)oxetane-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in an acidic or neutral medium.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives of this compound. These products can have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

3-(Dibenzylamino)oxetane-3-carbonitrile has found applications in several scientific fields:

  • Chemistry: The compound can be used as a building block in organic synthesis, facilitating the construction of complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies, helping researchers understand biological processes and pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(Dibenzylamino)oxetane-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biochemical studies, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

3-(Dibenzylamino)oxetane-3-carbonitrile can be compared with other similar compounds, such as 3-(Dibenzylamino)propan-1-ol and other oxetane derivatives. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its combination of the dibenzylamino group and the oxetane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(dibenzylamino)oxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c19-13-18(14-21-15-18)20(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h1-10H,11-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAWKDAFHOUZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725584
Record name 3-(Dibenzylamino)oxetane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021393-00-9
Record name 3-(Dibenzylamino)oxetane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.63 ml (10.8 mmol) of oxetan-3-one and 3.6 ml (27.1 mmol) of trimethylsilyl cyanide were added to 10.4 ml (54.1 mmol) of dibenzylamine in 72 ml of acetic acid. The reaction mixture was then stirred at RT overnight. The mixture was then concentrated, the residue was dissolved in water/diethyl ether and the aqueous phase was extracted twice with diethyl ether. The combined organic phases were washed twice with saturated aqueous sodium bicarbonate solution, dried over sodium sulphate, filtered and concentrated. The residue was purified by silica gel chromatography (cyclohexane/ethyl acetate from 40:1 to 30:1). This gave 2.39 g (77% of theory, purity 97%) of the target compound.
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Dibenzylamino)oxetane-3-carbonitrile
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Reactant of Route 6
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